4-Morpholinobenzonitrile
Overview
Description
Synthesis Analysis
The synthesis of morpholine derivatives often involves reactions under microwave irradiation or using specific catalysts. For example, a compound similar to 4-Morpholinobenzonitrile, 2-Amino-4-(4-chlorophenyl)-6-morpholinopyridine-3,5-dicarbonitrile, was synthesized through the reaction of malononitrile with 4-chlorobenzaldehyde and morpholine in glycol under microwave irradiation, highlighting a method that could potentially be adapted for 4-Morpholinobenzonitrile (S. Tu et al., 2005). Another approach is the electrochemical synthesis of morpholine derivatives, as demonstrated in the synthesis of 4-morpholino-2-(arylsulfonyl)benzenamines, offering a green, one-pot procedure of potential relevance (D. Nematollahi & R. Esmaili, 2010).
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be characterized using X-ray diffraction analysis. For instance, the crystal structure of a morpholine-containing compound was analyzed, revealing a monoclinic system and providing insights into bond lengths and angles that could be similar in 4-Morpholinobenzonitrile (Jiu-Fu Lu et al., 2018).
Chemical Reactions and Properties
Morpholine derivatives participate in a variety of chemical reactions, including one-pot, multi-component syntheses and reactions with aldehydes and alkynes. These reactions often result in the formation of compounds with potential biological activity, suggesting that 4-Morpholinobenzonitrile could also participate in similar reactions and possess unique properties (Chenfeng Zhou et al., 2016).
Physical Properties Analysis
The physical properties of morpholine derivatives, including 4-Morpholinobenzonitrile, can be influenced by their molecular structure. Factors such as bond lengths, bond angles, and conformational aspects play a significant role in determining the physical properties of these compounds.
Chemical Properties Analysis
The chemical properties of morpholine derivatives are characterized by their reactivity and interaction with other chemical species. For instance, the electrochemical oxidation of 4-morpholinoaniline to synthesize a new trimer showcases the chemical versatility of morpholine-based compounds, potentially extending to 4-Morpholinobenzonitrile (R. Esmaili & D. Nematollahi, 2011).
Scientific Research Applications
Application in Fluorescent Probes
- Summary of the Application: 4-Morpholinobenzonitrile is used in the synthesis of fluorescent probes, specifically bimane-based probes . These probes are designed to detect fibrillar aggregates of the α-synuclein (αS) protein, which are a hallmark of Parkinson’s disease (PD) .
- Methods of Application or Experimental Procedures: The probes are designed with varied electronic properties to show tunable absorption and emission in the visible region with large Stokes shifts . Probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms .
- Results or Outcomes: One of the probes shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β . This property enables their application as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein . The probe demonstrated potential in selectively detecting αS fibrils amplified from PD with dementia (PDD) patient samples .
Application in Organic Field-Effect Transistors (OFETs)
- Summary of the Application: While the specific use of 4-Morpholinobenzonitrile is not mentioned, it could potentially be used in the synthesis of organic semiconductors for electronic devices . These devices have attracted much attention in scientific research and industrial applications .
- Methods of Application or Experimental Procedures: The application involves the development of functional organic field-effect transistors (OFETs), especially OFETs with memory function .
- Results or Outcomes: The development of OFETs has been rapid in the past few decades, and they have found various applications in memory devices .
Application in Nanomaterials
- Summary of the Application: Again, while the specific use of 4-Morpholinobenzonitrile is not mentioned, it could potentially be used in the synthesis of nanomaterials . Nanomaterials have emerged as an amazing class of materials that consists of a broad spectrum of examples with at least one dimension in the range of 1 to 100 nm .
- Methods of Application or Experimental Procedures: The properties of nanomaterials can be tuned as desired via precisely controlling the size, shape, synthesis conditions, and appropriate functionalization .
- Results or Outcomes: Nanomaterials can be produced with outstanding magnetic, electrical, optical, mechanical, and catalytic properties that are substantially different from their bulk counterparts .
Application in Nanoparticles
- Summary of the Application: 4-Morpholinobenzonitrile could potentially be used in the synthesis of nanoparticles . Nanoparticles can improve the performance and efficiency of energy storage systems used in defense systems, such as batteries or fuel cells .
- Methods of Application or Experimental Procedures: In batteries, nanoparticles can be used as a cathode material to increase the battery’s energy density, rate capability, and cycling stability .
- Results or Outcomes: The use of nanoparticles in batteries can lead to improved performance and efficiency .
Application in Silver Nanoparticles
- Summary of the Application: While the specific use of 4-Morpholinobenzonitrile is not mentioned, it could potentially be used in the synthesis of silver nanoparticles . Silver nanoparticles have great potential in a broad range of applications as antimicrobial agents, biomedical device coatings, drug-delivery carriers, imaging probes, and diagnostic and optoelectronic platforms .
- Methods of Application or Experimental Procedures: The properties of silver nanoparticles can be tuned as desired via precisely controlling the size, shape, synthesis conditions, and appropriate functionalization .
- Results or Outcomes: Silver nanoparticles have been investigated extensively due to their superior physical, chemical, and biological characteristics .
Application in Silica-Based Nanoparticles
- Summary of the Application: 4-Morpholinobenzonitrile could potentially be used in the synthesis of silica-based nanoparticles . These nanoparticles have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .
- Methods of Application or Experimental Procedures: The properties of silica-based nanoparticles can be tuned as desired via precisely controlling the size, shape, synthesis conditions, and appropriate functionalization .
- Results or Outcomes: Silica-based nanoparticles have found applications in advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
Safety And Hazards
properties
IUPAC Name |
4-morpholin-4-ylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCUWVQXQDCSRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327876 | |
Record name | 4-Morpholinobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholinobenzonitrile | |
CAS RN |
10282-31-2 | |
Record name | 4-Morpholinobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10282-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Morpholinobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Cyanophenyl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.